3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester
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Overview
Description
3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is a complex organic compound that belongs to the thiazolidine family. This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and a carboxylic acid ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester typically involves the reaction of p-chlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring. The final product is obtained after esterification with ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to antimicrobial or antifungal effects, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features.
4-Chlorophenylthiazole: Contains a chlorophenyl group and a thiazole ring.
Ethyl 4-chlorophenylcarbamate: Similar ester functionality with a chlorophenyl group.
Uniqueness
3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
23509-69-5 |
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Molecular Formula |
C13H14ClNO3S2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C13H14ClNO3S2/c1-3-18-11(16)10-13(2,17)15(12(19)20-10)9-6-4-8(14)5-7-9/h4-7,10,17H,3H2,1-2H3 |
InChI Key |
YSTWLDAYSRHNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(C(=S)S1)C2=CC=C(C=C2)Cl)(C)O |
Origin of Product |
United States |
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